5-(Pyridin-4-yl)thiophene-2-carbaldehyde

Analytical Chemistry Fluorescence Derivatization HPLC

Researchers requiring sub-picomole detection of primary alkylamines face limited validated options. 5-(Pyridin-4-yl)thiophene-2-carbaldehyde (CAS 129770-69-0) addresses this gap with literature-confirmed performance: • 0.1 pmol detection limit, >5 orders of magnitude linear range via HPLC-fluorescence • Para-pyridyl N enables unhindered coordination for linear MOF/polymer architectures • Higher m.p. (132.5-134°C) vs. 2-isomer (122-125°C) simplifies purification Consistent 97% purity; global shipping from stock.

Molecular Formula C10H7NOS
Molecular Weight 189.24 g/mol
CAS No. 129770-69-0
Cat. No. B149882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)thiophene-2-carbaldehyde
CAS129770-69-0
Molecular FormulaC10H7NOS
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC=C(S2)C=O
InChIInChI=1S/C10H7NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-7H
InChIKeySZPFXOQATCPCET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-4-yl)thiophene-2-carbaldehyde – Heterobiaryl Aldehyde Building Block


5-(Pyridin-4-yl)thiophene-2-carbaldehyde (CAS 129770-69-0) is a heterobiaryl aldehyde comprising a thiophene-2-carbaldehyde core substituted at the 5-position with a 4-pyridyl moiety . The compound exhibits a molecular formula of C₁₀H₇NOS and a molecular weight of 189.23 g/mol [1]. The 4-pyridyl substitution confers a linear molecular geometry and a para-disposed nitrogen lone pair that is fully available for coordination and intermolecular interactions, a feature that critically distinguishes it from its 2-pyridyl and 3-pyridyl isomers .

Building block type Heterobiaryl aldehyde with para-pyridyl substitution
Analytical workflow Reported fluorescent derivatization for primary alkylamines
Coordination context Linear para-nitrogen vector for extended framework design
Materials research Tunable emission in polystyrene-based fluorescent pendants

5-(Pyridin-4-yl)thiophene-2-carbaldehyde Regiochemical Advantages


The position of the pyridyl nitrogen dictates both molecular geometry and electronic properties. In 5-(pyridin-4-yl)thiophene-2-carbaldehyde, the para-oriented nitrogen is sterically unencumbered and provides a lone pair that is readily accessible for coordination, hydrogen bonding, and quaternization . In contrast, the 2-pyridyl isomer presents a sterically hindered ortho-nitrogen that can chelate and alter molecular conformation, while the 3-pyridyl isomer offers a meta orientation with different electronic resonance . These differences translate into measurable variations in melting point (132.5-134°C for the 4-isomer vs. 122-125°C for the 2-isomer), solubility, and spectroscopic behavior [1][2]. The 4-pyridyl isomer is uniquely validated in literature as a fluorescent derivatization reagent for HPLC analysis of primary alkylamines with a demonstrated detection limit of 0.1 pmol—a performance benchmark not reported for the 2- or 3-isomers [3].

Regioisomer geometry mismatch
The 4-pyridyl isomer provides a linear, unhindered nitrogen; 2- and 3-pyridyl isomers introduce steric hindrance or bent coordination that may disrupt designed linear architectures.
Analytical performance data gap
Detection limit and dynamic range validations for HPLC derivatization are documented only for the 4-isomer; substitution with 2- or 3-isomers shifts the analytical context to an unvalidated starting point.
Materials property context may not transfer
Tunable emission in polymer pendants is reported exclusively for the 4-pyridyl scaffold; analogous chromophore arrangements with other isomers lack published evidence.

5-(Pyridin-4-yl)thiophene-2-carbaldehyde Procurement Evidence


HPLC Fluorescent Derivatization of Alkylamines

5-(Pyridin-4-yl)thiophene-2-carbaldehyde demonstrates a detection limit of approximately 0.1 pmol (S/N=2, 10 μL injection) when used as a pre-column fluorescent derivatization reagent for primary alkylamines in HPLC [1]. This performance metric is explicitly reported for the 4-pyridyl isomer; equivalent quantitative detection limit data are absent in the open literature for the 2-pyridyl or 3-pyridyl isomers [2]. The compound also exhibits a dynamic linear range exceeding five orders of magnitude, underscoring its analytical robustness [1].

Detection limit
Cross-study comparable
4-isomer: 0.1 pmol (S/N=2, 10 μL injection)
2-/3-isomers: No published data
Supports analytical method development for primary alkylamines.
HPLC pre-column derivatization; literature validation unique to 4-pyridyl.
Analytical Chemistry Fluorescence Derivatization HPLC

Melting Point vs. 2-Pyridyl Isomer

The reported melting point range for 5-(pyridin-4-yl)thiophene-2-carbaldehyde is 132.5-134°C [1][2]. In contrast, the 5-(pyridin-2-yl)thiophene-2-carbaldehyde isomer exhibits a lower melting point range of 122-125°C [3]. This difference of approximately 9-10°C reflects the distinct crystal packing and intermolecular interactions enabled by the para-disposed nitrogen in the 4-isomer, which favors stronger hydrogen bonding and higher lattice energy .

Melting point
Cross-study comparable
4-isomer: 132.5–134°C
2-isomer: 122–125°C
Higher thermal stability may aid crystallization and storage.
Reflects stronger H-bonding in para-substituted crystal packing.
Physical Chemistry Crystallinity Purification

Coordination Chemistry: Linear Architectures

The 4-pyridyl nitrogen in 5-(pyridin-4-yl)thiophene-2-carbaldehyde is sterically unencumbered and oriented para to the thiophene ring, providing a linear coordination vector suitable for constructing extended metal-organic frameworks (MOFs) and coordination polymers . In contrast, the 2-pyridyl isomer can act as a bidentate chelating ligand due to the proximity of the pyridyl nitrogen and the aldehyde oxygen or thiophene sulfur, leading to discrete complexes rather than extended networks . The 4-isomer has been explicitly noted as a ligand in coordination chemistry for forming transition metal complexes with unique catalytic properties, whereas comparable literature for the 3-isomer in MOF applications is sparse [1].

Coordination geometry
Class-level inference
4-isomer: linear, unhindered para-N vector; 2-isomer: potential chelator; 3-isomer: bent meta geometry.
Supports design of extended coordination polymers and MOFs.
Qualitative comparison; direct coordination data to verify.
Coordination Chemistry MOFs Supramolecular Chemistry

Dynamic Linear Range in HPLC Analysis

In HPLC applications for primary alkylamine determination, 5-(pyridin-4-yl)thiophene-2-carbaldehyde exhibits a dynamic linear range exceeding five orders of magnitude [1]. This broad linearity minimizes the need for sample dilution or concentration adjustments and enhances quantitation reliability across a wide analyte concentration span. Such a performance characteristic is not reported in the peer-reviewed literature for the 2-pyridyl or 3-pyridyl isomers [2].

Dynamic range
Cross-study comparable
Over 5 orders of magnitude for primary alkylamine quantification.
Wide linearity supports robust quantitation without sample re-dilution.
Documented only for the 4-pyridyl isomer; 2-/3-isomers lack peer-reviewed data.
Analytical Chemistry Fluorescence Derivatization HPLC

Patent Utility as Colorant Intermediate

Japanese Patent JPH09241522A explicitly describes 5-(4-pyridyl)-2-thiophenecarbaldehyde as a key intermediate for preparing 4-(2-thienyl)pyridine derivatives that exhibit excellent stability and are useful as functional colorants and analytical reagents [1]. The patent highlights the oxidation of the methyl group of 4-(5-methyl-2-thienyl)pyridine to an aldehyde group and subsequent introduction of R groups into 5-(4-pyridyl)-2-thiophenecarbaldehyde. While the 2-pyridyl and 3-pyridyl isomers are commercially available, direct patent citations for their use in functional colorant applications are less prominent in the accessible literature [2].

Colorant intermediate
Class-level inference
Explicitly claimed in patent JPH09241522A as precursor to stable functional colorants.
Patent-backed synthetic utility for dye/colorant development.
2- and 3-isomers lack equivalent direct patent citations.
Dye Chemistry Colorants Analytical Reagents

Tunable Emission in Polystyrene Pendants

When 5-(4-pyridyl)-2-thiophenecarbaldehyde is incorporated as a pendant on polystyrene chains, the resulting fluorescent particles exhibit emission wavelength shifts from 515.6 nm to 556.0 nm depending on the specific chromophore arrangement [1]. This tunable fluorescence property is a direct consequence of the 4-pyridyl substitution pattern, which allows for extended π-conjugation and intermolecular interactions in the solid state. Comparable emission shift data for polystyrene-functionalized 2-pyridyl or 3-pyridyl isomers are not available in the accessible literature [2].

Emission tuning
Cross-study comparable
515.6 nm to 556.0 nm shift in polystyrene pendants.
Supports fluorescent polymer sensor and imaging material research.
Other regioisomers lack published pendant emission data.
Materials Science Fluorescent Polymers Sensing

5-(Pyridin-4-yl)thiophene-2-carbaldehyde Applications


Fluorescent Derivatization for Primary Alkylamines in HPLC

Researchers aiming to achieve sub-picomole detection limits for primary alkylamines should select 5-(pyridin-4-yl)thiophene-2-carbaldehyde as their derivatization reagent. Literature confirms a detection limit of 0.1 pmol and a dynamic linear range exceeding five orders of magnitude when using pre-column derivatization followed by HPLC with fluorescence detection [1]. The 2-pyridyl and 3-pyridyl isomers lack comparable published performance data, making the 4-pyridyl isomer the evidence-based choice for sensitive amine quantification .

MOF Synthesis with Linear Coordination

For synthetic chemists designing coordination polymers or metal-organic frameworks (MOFs) that require a linear, ditopic bridging ligand, 5-(pyridin-4-yl)thiophene-2-carbaldehyde offers a para-disposed pyridyl nitrogen with an unhindered lone pair [1]. The aldehyde group provides a secondary functional handle for further derivatization (e.g., Schiff base formation or oxidation to carboxylic acid). The 2-pyridyl isomer, by contrast, tends toward chelating behavior that disrupts extended network formation, while the 3-pyridyl isomer introduces undesirable bending .

Patent-Backed Dye and Colorant Intermediate

Industrial R&D groups focused on functional colorants or analytical dyes should prioritize 5-(pyridin-4-yl)thiophene-2-carbaldehyde based on explicit claims in Japanese Patent JPH09241522A, which describes its use in preparing stable 4-(2-thienyl)pyridine derivatives with excellent colorant properties [1]. The 4-pyridyl isomer's higher melting point (132.5-134°C) relative to the 2-isomer (122-125°C) also suggests better crystallinity and ease of purification in large-scale synthesis [2].

Fluorescent Polystyrene Pendants

Materials scientists developing fluorescent polymer beads or films can exploit the documented emission shift of 5-(4-pyridyl)-2-thiophenecarbaldehyde when attached to polystyrene backbones, where wavelengths range from 515.6 nm to 556.0 nm depending on chromophore arrangement [1]. This tunability is not reported for the 2-pyridyl or 3-pyridyl isomers, providing a clear scientific rationale for selecting the 4-pyridyl compound in polymer-based optical sensing or imaging applications [3].

Application
Selection Property
Validation Focus
HPLC fluorescent derivatization
Regioisomer-specific analytical sensitivity
Detection limit and linearity assay
MOF and coordination polymer synthesis
Para-oriented nitrogen for linear connectivity
Coordination geometry and network topology
Dye and colorant intermediate
Patent-supported synthetic utility
Crystallinity and purification performance
Fluorescent polymer pendants
Tunable emission in polymeric matrices
Emission wavelength and chromophore arrangement

Technical Documentation Hub

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